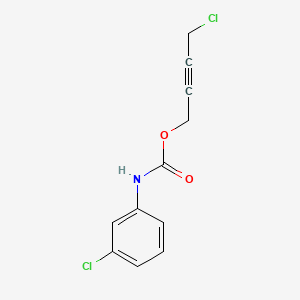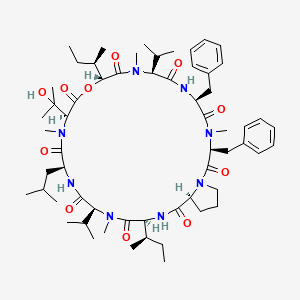
1,2,4-Triazin-5(4H)-one, 4-amino-6-(1-methylethyl)-3-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BAY-88410 is a biochemical.
Scientific Research Applications
Synthesis and Derivative Formation
Facile Synthesis of Derivatives : The compound is used as a building block in the synthesis of novel derivatives, such as [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepine, indicating its role in facilitating diverse chemical syntheses (Vahedi, Rajabzadeh, & Farvandi, 2010).
Formation of Thiadiazolotriazinones : It is used in the synthesis of thiadiazolotriazinones carrying 4-methylthiobenzyl moieties, which are tested for antimicrobial properties (Ashok & Holla, 2007).
Biological and Chemical Applications
Inhibiting Lignification in Plants : The compound, structurally analogous to other triazines, inhibits cell-wall lignification catalyzed by peroxidase in lupin, suggesting its potential role in studying plant physiology and herbicide action (Muñoz, Martı́nez-Martı́nez, Ros‐Barceló, & Pedreño, 1990).
Antimicrobial Agent Synthesis : It is a precursor in synthesizing compounds with in vitro antimicrobial activity against various microorganisms, highlighting its importance in pharmaceutical research (Malik & Patel, 2017).
Chemical Reactivity and Structural Studies
Chemical Reactivity Analysis : Studies on the amination of 1,2,4-triazines provide insights into their chemical reactivity and potential synthetic applications, demonstrating the compound's significance in organic chemistry (Rykowski & Plas, 1982).
Molecular Structure Elucidation : Research on its molecular structure, like in the synthesis of novel triazolo[3,4-f][1,2,4]triazines, contributes to understanding heterocyclic chemistry and designing new compounds (Hwang, Tu, Wang, & Lee, 2006).
properties
CAS RN |
21087-61-6 |
|---|---|
Product Name |
1,2,4-Triazin-5(4H)-one, 4-amino-6-(1-methylethyl)-3-(methylthio)- |
Molecular Formula |
C7H12N4OS |
Molecular Weight |
200.26 g/mol |
IUPAC Name |
4-amino-3-methylsulfanyl-6-propan-2-yl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C7H12N4OS/c1-4(2)5-6(12)11(8)7(13-3)10-9-5/h4H,8H2,1-3H3 |
InChI Key |
YGKCDLWYVDRIDZ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NN=C(N(C1=O)N)SC |
Canonical SMILES |
CC(C)C1=NN=C(N(C1=O)N)SC |
Appearance |
Solid powder |
Other CAS RN |
21087-61-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BAY 88410; BAY-88410; BAY88410 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















